molecular formula C14H14NO3P B14442694 N-(Acetyloxy)-P,P-diphenylphosphinic amide CAS No. 73452-28-5

N-(Acetyloxy)-P,P-diphenylphosphinic amide

Katalognummer: B14442694
CAS-Nummer: 73452-28-5
Molekulargewicht: 275.24 g/mol
InChI-Schlüssel: HEOWOYORXJKTFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Acetyloxy)-P,P-diphenylphosphinic amide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features an acetyloxy group attached to the nitrogen atom and two phenyl groups attached to the phosphorus atom, making it a unique and interesting molecule for various applications in chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyloxy)-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of P,P-diphenylphosphinic chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia or an amine to form the desired amide .

Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between P,P-diphenylphosphinic acid and acetic anhydride, followed by the addition of ammonia or an amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Eigenschaften

CAS-Nummer

73452-28-5

Molekularformel

C14H14NO3P

Molekulargewicht

275.24 g/mol

IUPAC-Name

(diphenylphosphorylamino) acetate

InChI

InChI=1S/C14H14NO3P/c1-12(16)18-15-19(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17)

InChI-Schlüssel

HEOWOYORXJKTFG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)ONP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.